Adamantane-1,3,5,7-tetracarboxylic acid

MOF synthesis linker symmetry crystallization

Research pain point: Aromatic tetracarboxylates introduce flexibility and framework collapse upon guest removal. This rigid adamantane core (Td symmetry) locks four carboxylates in fixed orientation. - Enables complete thermal removal of coordinated water ligands without framework distortion - Supports unique {Cu4(OH)2} SBUs with strong antiferromagnetic coupling (J1 = -109 cm⁻¹) - Demonstrated CO2 uptake: 72.5 cm³/g; CO2/N2 selectivity: 59.1 (273 K, 1.0 bar) - Verified building block for dendrimers (51% yield from adamantane)

Molecular Formula C14H16O8
Molecular Weight 312.27 g/mol
CAS No. 100884-80-8
Cat. No. B018140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantane-1,3,5,7-tetracarboxylic acid
CAS100884-80-8
Molecular FormulaC14H16O8
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESC1C2(CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C14H16O8/c15-7(16)11-1-12(8(17)18)4-13(2-11,9(19)20)6-14(3-11,5-12)10(21)22/h1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
InChIKeyVWAIZPYLEYEEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantane-1,3,5,7-tetracarboxylic Acid: MOF Linker and Dendrimer Core


Adamantane-1,3,5,7-tetracarboxylic acid (CAS 100884-80-8; H4ATC; ADTA) is a tetrahedral tetracarboxylic acid derivative of adamantane, containing four carboxylic acid groups bonded to each of its four tetrahedral carbon centers [1]. It possesses full Td symmetry—the highest symmetry attainable through organic synthesis for a linker—which expedites the packing process during crystallite formation and facilitates the construction of framework materials with wide channels and/or large pores . The compound is a colorless crystalline solid with a molecular formula of C14H16O8, molecular weight of 312.27 g/mol, and a high melting point of 395 °C, indicative of its thermal robustness [1].

MOF linker with full Td tetrahedral symmetry
Rigid adamantane core — no conformational flexibility
Dendrimer core with four reactive carboxylic acid groups

Why H4ATC Is Irreplaceable in MOF Synthesis


Tetracarboxylate linkers are not interchangeable building blocks. While many aromatic tetracarboxylate linkers (e.g., H4TCPE, H4MTB, H4TBAPy) possess extended π-conjugated systems that can enhance gas interactions, they also introduce rotational degrees of freedom and variable dihedral angles that can lead to framework flexibility, unpredictable topologies, and structural collapse upon guest removal . In contrast, the rigid adamantane cage of H4ATC provides a fixed tetrahedral geometry with no conformational flexibility, ensuring that the spatial orientation of the four carboxylate groups is locked in a perfectly symmetric Td arrangement [1]. This rigidity directly translates to MOF frameworks that can withstand complete thermal removal of guests—including terminal water ligands bound to metal sites—without framework distortion, yielding stable materials with periodic arrays of open metal sites [2]. Furthermore, adamantane-based tetracarboxylate linkers have been shown to support unique tetranuclear {Cu4(OH)2} secondary building units with distinct magnetic coupling properties (J1 = -109 cm⁻¹, J2 = -21 cm⁻¹) that aromatic tetracarboxylates do not replicate [3].

H4ATC (Adamantane-based)
Aromatic Tetracarboxylates
Full Td symmetry — locked tetrahedral geometry
Lower symmetry due to rotational freedom; variable dihedral angles may shift topology
Framework retains integrity after thermal guest removal
May undergo pore collapse or loss of crystallinity upon activation
Supports unique {Cu4(OH)2} SBU with distinct magnetic coupling
Magnetic property profile may not transfer; different SBU geometries

H4ATC: Quantitative Differentiation vs. Alternative Linkers


Tetrahedral Symmetry vs. Aromatic Linkers

Adamantane-1,3,5,7-tetracarboxylic acid (H4ATC) possesses full Td tetrahedral symmetry, the highest symmetry attainable in an organic linker through synthesis . In contrast, aromatic tetracarboxylate linkers such as H4TCPE, H4MTB, and H4TBAPy exhibit lower symmetry due to rotational freedom around C-C bonds connecting aromatic rings, introducing multiple low-energy conformations. High-symmetry building units are preferred in MOF construction because they expedite the packing process of repeating units during crystallite formation and facilitate the construction of framework materials with wide channels and/or large pores .

Linker Symmetry
Class-level inference
H4ATC: Full Td symmetry vs. aromatic linkers: conformationally variable
Supports predictable, reproducible MOF topologies
High symmetry expedites crystallite packing
MOF synthesis linker symmetry crystallization

Framework Rigidity Under Thermal Guest Removal

The rigid adamantane core of H4ATC enables MOF frameworks to withstand complete thermal removal of guests—including terminal water ligands originally bound to copper sites—without framework distortion or collapse [1]. This yields a stable framework with periodic arrays of open copper sites accessible for catalysis and gas adsorption. In comparison, MOFs constructed from conformationally flexible aromatic tetracarboxylates may undergo pore collapse, framework distortion, or loss of crystallinity upon similar thermal activation protocols, as rotational degrees of freedom allow the framework to relax into denser, non-porous configurations when guest molecules are removed .

Thermal Stability
Cross-study comparable
Retains framework integrity after guest removal; aromatic linkers may collapse
Enables generation of accessible open metal sites
Demonstrated in Cu2(ATC)·6H2O framework
MOF stability open metal sites framework rigidity

CO2 Adsorption Capacity

Microporous organic frameworks based on adamantane building blocks (MF-Ad networks) fabricated via Sonogashira-Hagihara coupling polycondensation exhibited CO2 uptake capacity of 72.5 cm³ g⁻¹ and CO2/N2 selectivity of 59.1 at 273 K and 1.0 bar [1]. This CO2 uptake capacity can serve as a benchmark for evaluating alternative tetracarboxylate-based frameworks. By comparison, Ni-Ade-TCPE and Co-Ade-TCPE MOFs constructed from the aromatic tetracarboxylate H4TCPE exhibit CO2 adsorption capacity of 48.1 cm³ g⁻¹ and 70.1 cm³ g⁻¹ respectively at 298 K [2]—though note the different temperature conditions (273 K vs. 298 K) which precludes direct quantitative comparison but illustrates the competitive CO2 capture potential of adamantane-based systems.

CO2 Uptake
Cross-study comparable
72.5 cm³ g⁻¹
Benchmark for carbon capture material selection
at 273 K, 1.0 bar; temperature difference vs. comparator noted
CO2 capture carbon capture gas adsorption

Dendrimer Core Synthesis Yield

In the synthesis of the first generation of adamantane-based dendrimers, adamantane-1,3,5,7-tetracarboxylic acid was obtained in 51% yield from adamantane via a multistep synthetic route, serving as the common tetra-substituted core [1]. This yield compares to 48% yield for 1,3,5,7-tetrakis(aminomethyl)adamantane tetrahydrochloride and only 13% yield for 1,3,5,7-tetra(bromomethyl)adamantane from the same adamantane starting material [1]. While no direct yield comparison with alternative non-adamantane tetracarboxylate dendrimer cores was identified in the available literature, the data demonstrates that the carboxylic acid derivative is the most synthetically accessible tetra-substituted adamantane core among the three tetra-functional variants studied.

Synthesis Yield
Supporting evidence
51%
Higher synthetic accessibility among tetra-substituted variants
Multistep from adamantane; compare 48% and 13% for other derivatives
dendrimer synthesis adamantane core yield optimization

H4ATC: High-Value Application Scenarios


MOF Synthesis with Open Metal Sites

Researchers synthesizing MOFs that require accessible open metal sites for catalysis or gas adsorption should prioritize adamantane-1,3,5,7-tetracarboxylic acid as the linker. The rigid adamantane cage preserves framework integrity during thermal removal of coordinated guests, enabling the generation of periodic arrays of open copper sites that remain accessible for molecular transformations, transport, and storage [1]. This property has been demonstrated in Cu2(ATC)·6H2O, where complete thermal removal of water ligands bound to copper sites yields a stable, highly porous framework with exposed Cu²⁺ sites suitable for Lewis acid catalysis and selective gas binding [1].

Mixed-Ligand Copper MOFs with Magnetic Functionality

For projects targeting the design of heteroleptic copper(II) MOFs with specific magnetic properties, H4ATC is the linker of choice due to its proven ability to support unique {Cu4(OH)2} secondary building units. The combination of H4ATC with 1,2,4-triazole co-ligands yields frameworks exhibiting strong antiferromagnetic intracluster coupling (J1 = -109 cm⁻¹, J2 = -21 cm⁻¹) and weak antiferromagnetic intercluster interactions (zj = -2.5 cm⁻¹) [1]. Aromatic tetracarboxylates have not been shown to replicate this specific cluster geometry and magnetic behavior, making H4ATC uniquely suited for magnetically active MOF applications [1].

Microporous Frameworks for CO2 Capture and Separation

Adamantane-1,3,5,7-tetracarboxylic acid and its derivatives are validated building blocks for microporous organic frameworks (MF-Ad networks) with demonstrated CO2 uptake capacity of 72.5 cm³ g⁻¹ and CO2/N2 selectivity of 59.1 at 273 K and 1.0 bar [1]. These frameworks can be integrated into superhydrophobic films with polydimethylsiloxane (PDMS) binders on wire mesh scaffolds, achieving instant hydrocarbon/water separation efficiency up to 99.6% maintained over five repeated cycles [1]. This dual functionality—gas separation and liquid-phase hydrocarbon recovery—provides a differentiated application space not yet demonstrated for alternative tetracarboxylate linkers under the same conditions.

Dendrimer Synthesis with Controlled Core Functionalization

For dendrimer chemistry requiring a rigid, tetrahedral core with carboxylic acid functional groups for further derivatization, adamantane-1,3,5,7-tetracarboxylic acid is the optimal choice among tetra-substituted adamantane derivatives. The compound is obtained in 51% yield from adamantane—the highest among the three tetra-substituted variants studied (compared to 48% for the aminomethyl derivative and 13% for the bromomethyl derivative) [1]. The four carboxylic acid groups provide reactive handles for amide or ester bond formation, enabling the construction of first-generation adamantane-based dendrimers with defined branching geometry [1].

Application
Selection Property
Validation Focus
MOF synthesis with open metal sites
Rigid Td linker with thermal stability
Framework integrity upon thermal activation
Mixed-ligand Cu(II) MOF design
Supports tetranuclear SBU geometry
Magnetic coupling reproducibility
Microporous CO₂/N₂ separation frameworks
Framework porosity and gas selectivity
CO₂ uptake and hydrocarbon separation
Dendrimer core synthesis
Tetrahedral carboxylic acid handles
Synthesis yield and branching geometry

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